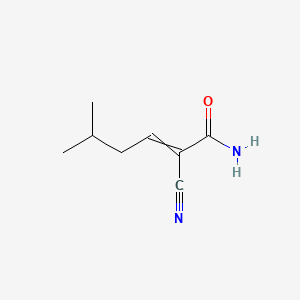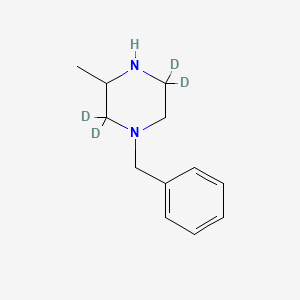
3-Methyl-1-benzyl-piperazine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-benzyl-piperazine-d4 is a deuterated derivative of 3-Methyl-1-benzyl-piperazine. It is a biochemical compound with the molecular formula C12H14D4N2 and a molecular weight of 194.31 g/mol . This compound is primarily used for research purposes, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 3-Methyl-1-benzyl-piperazine-d4, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure purity and yield. The process often includes steps such as purification, crystallization, and quality control to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-benzyl-piperazine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-1-benzyl-piperazine-d4 is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Methyl-1-benzyl-piperazine-d4 involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical processes, including signal transduction, enzyme activity, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-methyl-piperazine: A non-deuterated analogue with similar chemical properties but different isotopic composition.
1-Benzylpiperazine: A structurally related compound with different functional groups and biological activity.
Uniqueness
3-Methyl-1-benzyl-piperazine-d4 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and resolution of NMR signals, providing more detailed information about molecular structures and dynamics.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
1-benzyl-2,2,5,5-tetradeuterio-3-methylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/i7D2,9D2 |
Clé InChI |
QOFUDSPYJDXBOF-BSFGQKQYSA-N |
SMILES isomérique |
[2H]C1(CN(C(C(N1)C)([2H])[2H])CC2=CC=CC=C2)[2H] |
SMILES canonique |
CC1CN(CCN1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





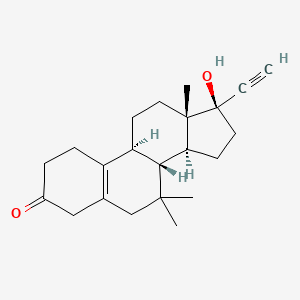
![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)

![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)
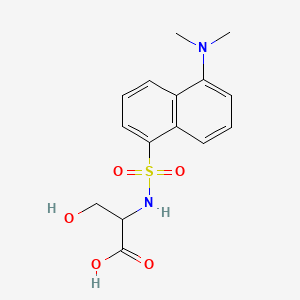
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
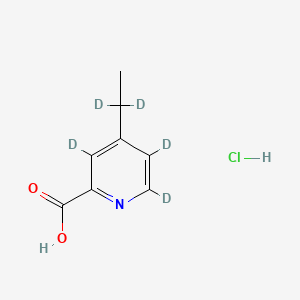
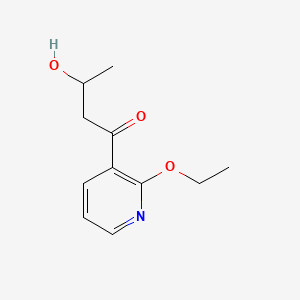
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
